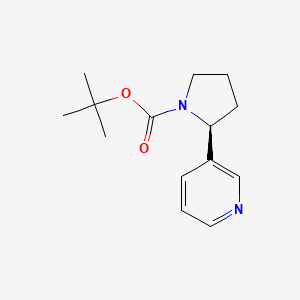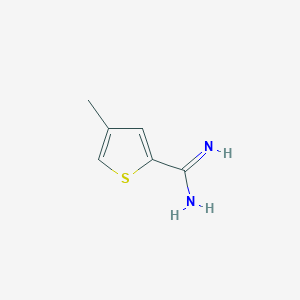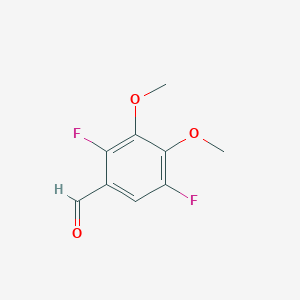
2,5-Difluoro-3,4-dimethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoro-3,4-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H8F2O3 It is a derivative of benzaldehyde, characterized by the presence of two fluorine atoms and two methoxy groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoro-3,4-dimethoxybenzaldehyde typically involves the fluorination of 3,4-dimethoxybenzaldehyde. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable fluorination techniques. These methods often utilize continuous flow reactors to ensure better control over reaction parameters and higher yields. The choice of fluorinating agents and solvents is optimized to minimize costs and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or other reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The fluorine atoms and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed:
Oxidation: 2,5-Difluoro-3,4-dimethoxybenzoic acid.
Reduction: 2,5-Difluoro-3,4-dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Difluoro-3,4-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It serves as a precursor for the synthesis of various fluorinated compounds used in materials science and chemical manufacturing.
Mecanismo De Acción
The mechanism by which 2,5-difluoro-3,4-dimethoxybenzaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit or activate certain enzymes by binding to their active sites. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
- 2,3-Difluoro-4,5-dimethoxybenzaldehyde
- 2,4-Difluoro-3,5-dimethoxybenzaldehyde
- 2,5-Difluoro-4-methoxybenzaldehyde
Comparison: Compared to its analogs, 2,5-difluoro-3,4-dimethoxybenzaldehyde is unique due to the specific positioning of the fluorine and methoxy groups. This arrangement can influence its reactivity and interaction with other molecules, making it particularly useful in certain synthetic and research applications. The presence of two fluorine atoms can also enhance its stability and resistance to metabolic degradation, which is advantageous in drug development.
Propiedades
Fórmula molecular |
C9H8F2O3 |
|---|---|
Peso molecular |
202.15 g/mol |
Nombre IUPAC |
2,5-difluoro-3,4-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H8F2O3/c1-13-8-6(10)3-5(4-12)7(11)9(8)14-2/h3-4H,1-2H3 |
Clave InChI |
RJDIMGFCMNPEGZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1OC)F)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


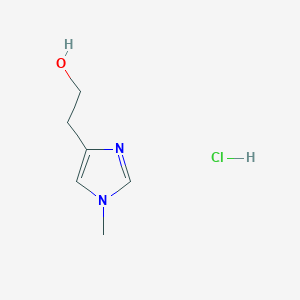

![6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13140362.png)
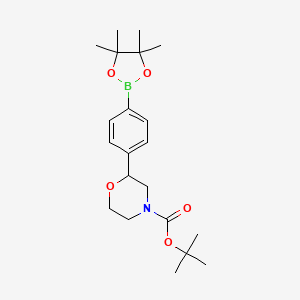
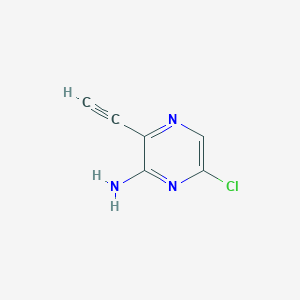
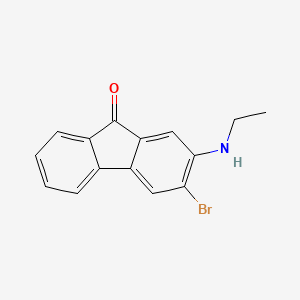

![5-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13140394.png)
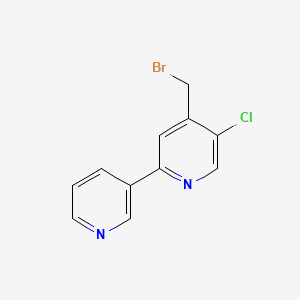

![(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13140403.png)

